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molecular formula C9H9BrO B1655730 2-Allyl-3-bromophenol CAS No. 41389-15-5

2-Allyl-3-bromophenol

Cat. No. B1655730
M. Wt: 213.07 g/mol
InChI Key: XVGRBNBMTSKPGK-UHFFFAOYSA-N
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Patent
US05258379

Procedure details

The title compound was synthesized from allyl 3-bromophenyl ether by an ortho Claisen rearrangement in dimethylaniline as described in Helvetica Chemica Acta, 56(1), 14, (1973).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([O:8]CC=C)[CH:5]=[CH:6][CH:7]=1.CN(C)[C:14]1[CH:19]=CC=C[CH:15]=1>>[CH2:19]([C:3]1[C:2]([Br:1])=[CH:7][CH:6]=[CH:5][C:4]=1[OH:8])[CH:14]=[CH2:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=CC1)OCC=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C1=C(C=CC=C1Br)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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